molecular formula C10H16ClN3O B1525961 1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride CAS No. 903558-70-3

1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride

Cat. No. B1525961
M. Wt: 229.71 g/mol
InChI Key: BWQAUKMFXJMRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride” is an organic compound . It has a molecular formula of C10H16ClN3O and a molecular weight of 229.71 g/mol . It appears as a powder .


Molecular Structure Analysis

The molecular structure of “1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride” can be represented by the SMILES string: CN©C(=O)NC1=CC=CC(=C1)CN.Cl .


Physical And Chemical Properties Analysis

“1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride” is a powder that should be stored at room temperature . It has a molecular weight of 229.71 g/mol .

Scientific Research Applications

Environmental Impact and Degradation of Urea Herbicides

  • Photochemical Degradation : A study by Millet, Palm, and Zetzsch (1998) investigated the photochemical degradation of urea herbicides, such as chlorotoluron and isoproturon, under polychromatic irradiation. The research highlighted the photostability and quantum yields of these compounds in various solvents and conditions, contributing to understanding their environmental fate and degradation pathways (Millet, Palm, & Zetzsch, 1998).

Application in Corrosion Inhibition

  • Schiff Base Compounds : Research by Emregül and Hayvalı (2006) explored the use of Schiff base compounds in mitigating corrosion of steel in acidic solutions. This study provides insights into the potential industrial applications of urea derivatives in protecting metal surfaces (Emregül & Hayvalı, 2006).

Nonlinear Optical Properties

  • Optical Applications : A study conducted by Rahulan et al. (2014) on novel chalcone derivative compounds, including those related to aminomethylphenyl structures, demonstrated potential applications in optical devices due to their nonlinear absorption behavior. This research suggests the utility of such compounds in developing optical limiters and switches (Rahulan et al., 2014).

Catalytic Carbonylation of Amines

  • Chemical Synthesis : The catalytic carbonylation of amines using a Pd(OAc)2-catalyzed system as explored by Orito et al. (2006) opens up pathways for the synthesis of symmetrical N,N'-dialkylureas and related compounds. This process is significant for the pharmaceutical and chemical industries in creating various urea derivatives (Orito et al., 2006).

Biological Applications

  • Anticancer Activities : Dimmock et al. (1998) discussed the cytotoxic and anticancer activities of some 1-aryl-2-dimethylaminomethyl-2-propen-1-one hydrochlorides, revealing the potential therapeutic applications of such compounds in treating various cancers (Dimmock et al., 1998).

Drug Delivery Systems

  • Controlled Drug Delivery : Ding et al. (2009) synthesized glucose-sensitive self-assembled films for controlled drug delivery, showcasing the innovative use of urea derivatives in creating responsive materials for pharmaceutical applications (Ding et al., 2009).

properties

IUPAC Name

3-[3-(aminomethyl)phenyl]-1,1-dimethylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-13(2)10(14)12-9-5-3-4-8(6-9)7-11;/h3-6H,7,11H2,1-2H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQAUKMFXJMRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[3-(Aminomethyl)phenyl]-3,3-dimethylurea hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.